Aminomethanesulfonic acid
Overview
Description
Aminomethanesulfonic acid is an organic compound with the molecular formula NH₂CH₂SO₃H . It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is known for its unique physicochemical properties and broad-spectrum biological activity, making it a promising candidate for various applications in chemistry, biology, medicine, and industry .
Biochemical Analysis
Biochemical Properties
Aminomethanesulfonic acid is known to interact with various enzymes, proteins, and other biomolecules . It has been shown to be an efficacious agonist, eliciting a maximum single-channel open probability in zebrafish α1 glycine receptors . This suggests that this compound may play a significant role in biochemical reactions involving these receptors .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function significantly. It has been found to elicit a high single-channel open probability in zebrafish α1 glycine receptors, suggesting that it may influence cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to bind to glycine receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function have not been extensively studied, it is known that this compound is relatively stable but can decompose under certain conditions .
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of sulfur dioxide with primary alkylamines and formaldehyde in an aqueous medium. The reaction typically proceeds under mild conditions, resulting in the formation of this compound and its derivatives .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of dimethylsulfide using oxygen or chlorine. This process can be carried out in a water-based emulsion, followed by extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Aminomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted this compound derivatives .
Scientific Research Applications
Aminomethanesulfonic acid has a wide range of scientific research applications:
Mechanism of Action
Aminomethanesulfonic acid exerts its effects through various molecular targets and pathways. For example, it acts as an agonist for the pentameric glycine receptor, influencing synaptic inhibition in the central nervous system. The compound binds to the receptor’s agonist pocket, stabilizing the open and desensitized states of the channel . Additionally, it can inhibit calcium ion uptake under specific experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid that also acts as an agonist for the glycine receptor.
Taurine: An amino sulfonic acid with similar biological activity but different physicochemical properties.
Methanesulfonic acid: A simpler sulfonic acid with different reactivity and applications
Uniqueness
Aminomethanesulfonic acid is unique due to its intermediate structure between glycine and taurine, providing a balance between full and partial agonist activity. This makes it a valuable tool for studying ligand-gated ion channels and understanding agonist efficacy .
Properties
IUPAC Name |
aminomethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBESRABRARNZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065670 | |
Record name | Methanesulfonic acid, amino- | |
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Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Aminomethanesulfonic acid | |
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CAS No. |
13881-91-9, 6939-85-1 | |
Record name | Aminomethanesulfonic acid | |
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Record name | Sodium aminomethanesulfonate | |
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Record name | Aminomethanesulfonic acid | |
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Record name | Aminomethanesulfonic acid | |
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Record name | Methanesulfonic acid, 1-amino- | |
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Record name | Methanesulfonic acid, amino- | |
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Record name | Aminomethanesulphonic acid | |
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Record name | AMINOMETHANESULFONIC ACID | |
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